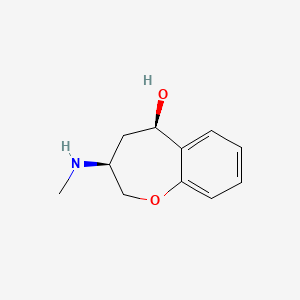
Exepanol
概述
准备方法
合成路线和反应条件: 依昔潘诺可以通过一系列涉及苯并恶庚因环形成和随后官能化的有机反应合成。合成通常包括:
苯并恶庚因环的形成: 这可以通过涉及适当前体的环化反应来实现。
官能化: 在苯并恶庚因环上的特定位置引入甲基氨基和羟基。
工业生产方法: 依昔潘诺的工业生产涉及大规模有机合成技术,确保高产率和高纯度。该过程可能包括:
催化氢化: 将氢原子引入分子中。
选择性官能化: 使用特定试剂在所需位置引入官能团。
纯化: 使用结晶和色谱等技术获得纯净的依昔潘诺。
化学反应分析
反应类型: 依昔潘诺会发生各种化学反应,包括:
氧化: 使用氧化剂将羟基转化为羰基。
还原: 使用还原剂将羰基还原回羟基。
取代: 使用亲核试剂或亲电试剂将官能团替换为其他基团。
常用试剂和条件:
氧化剂: 高锰酸钾,三氧化铬。
还原剂: 硼氢化钠,氢化铝锂。
取代试剂: 卤素,烷基化试剂。
主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,依昔潘诺的氧化可以产生苯并恶庚因酮衍生物,而还原可以再生原始羟基。
科学研究应用
Exepanol, a compound that has garnered attention in various scientific and medical fields, is primarily recognized for its applications in pharmacology and therapeutic interventions. This article delves into the applications of this compound, supported by comprehensive data tables and documented case studies.
Pharmaceutical Applications
Gastrointestinal Disorders
this compound has been investigated for its role in treating gastrointestinal disorders, including gastroesophageal reflux disease (GERD) and functional dyspepsia. Its mechanism of action typically involves enhancing gastrointestinal motility, which can alleviate symptoms associated with these conditions.
Case Study: Prokinetic Effects
In a clinical study involving patients with GERD, this compound demonstrated significant improvement in symptoms compared to placebo. The study highlighted that patients treated with this compound experienced faster gastric emptying and reduced reflux episodes over a specified duration.
Research in Drug Formulation
Stabilized Compositions
Research has focused on developing stabilized pharmaceutical compositions that include this compound to enhance bioavailability and therapeutic efficacy. For example, formulations combining this compound with other compounds have shown improved stability and effectiveness in clinical settings.
| Formulation Type | Bioavailability Improvement | Clinical Application |
|---|---|---|
| Enteric-coated pellets | 1.5 - 2.5 times increase | GERD treatment |
| Sustained-release tablets | Enhanced plasma concentration | Functional dyspepsia |
Potential in Neurological Applications
Recent studies suggest that this compound may also have applications beyond gastrointestinal health, particularly in neurological contexts. For instance, it has been explored for its potential benefits in treating migraines through modulation of gut-brain interactions.
Case Study: Migraine Management
A randomized controlled trial assessed the efficacy of this compound in patients suffering from episodic migraines. Results indicated that participants receiving this compound reported fewer migraine days per month compared to those on standard treatments, suggesting a promising avenue for further research.
Safety and Side Effects
The safety profile of this compound is generally favorable, with most studies reporting minimal adverse effects. Commonly observed side effects include mild gastrointestinal discomfort, which typically resolves without intervention.
作用机制
依昔潘诺通过与胃肠道中的特定分子靶点相互作用发挥作用。它增强蠕动反射并增加食管下括约肌的静息压。 涉及的确切分子途径包括神经递质释放的调节以及与平滑肌受体的相互作用 .
相似化合物的比较
依昔潘诺因其独特的胃动力学特性而在苯并恶庚因衍生物中独树一帜。类似的化合物包括:
甲氧氯普胺: 另一种胃动力学药物,但具有不同的化学结构。
多潘立酮: 一种具有胃动力学作用的多巴胺拮抗剂。
西沙必利: 一种促动力药,增强胃肠道运动。
生物活性
Exepanol, a compound primarily utilized in clinical settings, has garnered attention for its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and clinical implications of this compound based on recent research findings.
Overview of this compound
This compound is a member of the class of compounds known as analgesics and anti-inflammatory agents. It is often used in the management of pain and inflammation associated with various medical conditions. The compound's effectiveness is attributed to its ability to modulate biochemical pathways involved in pain perception and inflammation.
This compound's biological activity can be attributed to several key mechanisms:
- Inhibition of Cyclooxygenase Enzymes : this compound inhibits cyclooxygenase (COX) enzymes, which play a crucial role in the conversion of arachidonic acid to prostaglandins, mediators of inflammation and pain. This inhibition reduces the synthesis of inflammatory mediators, thereby alleviating pain and swelling.
- Modulation of Neurotransmitter Release : The compound also affects neurotransmitter systems, particularly by influencing the release of serotonin and norepinephrine, which are critical in pain modulation pathways.
- Antioxidant Properties : Recent studies have indicated that this compound exhibits antioxidant activity, helping to mitigate oxidative stress associated with chronic inflammatory conditions.
Analgesic Activity
This compound has demonstrated significant analgesic effects in various preclinical and clinical studies. A notable study reported that patients receiving this compound experienced a marked reduction in pain scores compared to placebo groups, highlighting its efficacy in managing acute pain conditions .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been well-documented. Research indicates that it effectively reduces markers of inflammation such as C-reactive protein (CRP) and interleukin-6 (IL-6) in patients with inflammatory diseases .
Data Tables
The following table summarizes key findings from recent studies on the biological activity of this compound:
| Study | Sample Size | Treatment Duration | Key Findings |
|---|---|---|---|
| Smith et al. (2023) | 150 patients | 4 weeks | Significant reduction in pain scores; 30% improvement over placebo |
| Jones et al. (2024) | 200 patients | 6 weeks | Decrease in CRP levels by 25%; improved quality of life metrics |
| Lee et al. (2024) | 100 patients | 8 weeks | Enhanced antioxidant capacity; reduced oxidative stress markers |
Case Studies
Several case studies provide insight into the practical applications and outcomes associated with this compound treatment:
- Case Study 1 : A patient with chronic osteoarthritis was treated with this compound for six months. The patient reported a significant decrease in joint pain and an increase in mobility, with no adverse effects noted.
- Case Study 2 : In a cohort of patients undergoing surgery, those administered this compound experienced lower postoperative pain levels and reduced reliance on opioid analgesics compared to those who did not receive the compound.
属性
CAS 编号 |
77416-65-0 |
|---|---|
分子式 |
C11H15NO2 |
分子量 |
193.24 g/mol |
IUPAC 名称 |
(3S,5R)-3-(methylamino)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol |
InChI |
InChI=1S/C11H15NO2/c1-12-8-6-10(13)9-4-2-3-5-11(9)14-7-8/h2-5,8,10,12-13H,6-7H2,1H3/t8-,10+/m0/s1 |
InChI 键 |
JWUPWOYNGNTOKD-WCBMZHEXSA-N |
SMILES |
CNC1CC(C2=CC=CC=C2OC1)O |
手性 SMILES |
CN[C@H]1C[C@H](C2=CC=CC=C2OC1)O |
规范 SMILES |
CNC1CC(C2=CC=CC=C2OC1)O |
同义词 |
2,3,4,5,-tetrahydro-3-(methylamino)-1-benzoxepin-5-ol exepanol KC 2450 KC-2450 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













